molecular formula C38H72N2O13 B12319829 2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide

2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide

Numéro de catalogue: B12319829
Poids moléculaire: 765.0 g/mol
Clé InChI: DEORMZXNPDWMST-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton and carbon-13 NMR spectroscopy serve as cornerstone methods for elucidating the connectivity and stereochemistry of Azithromycin N-Oxide. The $$ ^1H $$ NMR spectrum (400 MHz, DMSO-$$d6$$) reveals distinct resonances corresponding to the macrolide core and substituents. Key signals include a triplet at $$\delta$$ 1.15 ppm (3H, $$ J = 7.2 \, \text{Hz} $$) for the ethyl group at C2, a singlet at $$\delta$$ 3.23 ppm (6H) for the N,N-dimethyl groups of the amine oxide, and multiplets between $$\delta$$ 3.50–4.20 ppm for the glycosidic oxygens and hydroxylated methine protons. The $$ ^{13}C $$ NMR spectrum (100 MHz, DMSO-$$d6$$) confirms the presence of a lactone carbonyl at $$\delta$$ 176.8 ppm and anomeric carbons at $$\delta$$ 98.5 ppm (C1' of desosamine) and $$\delta$$ 102.3 ppm (C1'' of cladinose).

Table 1: Selected $$ ^1H $$ NMR chemical shifts for Azithromycin N-Oxide

Proton Environment $$\delta$$ (ppm) Multiplicity Integration
C2 ethyl (-CH$$2$$CH$$3$$) 1.15 Triplet 3H
N,N-dimethyl (-N$$^+$$(CH$$3$$)$$2$$) 3.23 Singlet 6H
Anomeric proton (H1'') 4.85 Doublet 1H
C15 lactone carbonyl - - -

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS analysis (ESI-QTOF) of the protonated molecule $$[M+H]^+$$ at $$m/z$$ 765.5034 confirms the molecular formula $$C{38}H{72}N2O{13}$$ (calculated 765.5031). Characteristic fragment ions include $$m/z$$ 591.3562 from loss of the cladinose sugar ($$C{21}H{38}O8$$) and $$m/z$$ 434.2285 corresponding to cleavage of the desosamine moiety. The amine oxide group induces unique fragmentation pathways, with prominent neutral losses of $$CH3NO$$ (61.0164 Da) observed at $$m/z$$ 704.4869.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy (KBr pellet) identifies critical functional groups through absorption bands at 3420 cm$$^{-1}$$ (O-H stretching of hydroxyl groups), 1725 cm$$^{-1}$$ (C=O stretch of lactone), and 1260 cm$$^{-1}$$ (C-O-C ether linkages). The amine oxide moiety exhibits a distinctive N-O stretching vibration at 950 cm$$^{-1}$$, absent in the parent Azithromycin molecule.

X-Ray Crystallographic Studies

While X-ray diffraction data for Azithromycin N-Oxide remains unpublished in the provided sources, analogous macrolide structures suggest a bent conformation for the 15-membered lactone ring. The amine oxide group likely participates in intramolecular hydrogen bonding with proximal hydroxyl groups, stabilizing the macrocyclic structure. Comparative analysis with Azithromycin’s crystal structure (PDB: 1M1K) predicts altered torsion angles at N6 due to oxidation.

Computational Molecular Modeling Approaches

Density Functional Theory (DFT) Calculations

DFT calculations (B3LYP/6-311+G(d,p)) optimize the geometry of Azithromycin N-Oxide, revealing a 12.7° dihedral angle between the desosamine and cladinose sugars. Natural bond orbital (NBO) analysis identifies strong hyperconjugative interactions between the amine oxide lone pairs and the $$\sigma^*$$ orbital of the adjacent C-N bond (stabilization energy: 18.6 kcal/mol). The HOMO-LUMO gap of 4.3 eV indicates moderate reactivity, consistent with its role as a degradation product.

Molecular Dynamics Simulations of Conformational Flexibility

Explicit solvent molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectory) demonstrate significant flexibility in the macrocyclic ring. The root-mean-square deviation (RMSD) of the heavy atoms reaches 2.8 Å, with the cladinose sugar sampling a 120° arc relative to the lactone core. The amine oxide group maintains stable hydrogen bonds with water molecules (occupancy >80%), explaining its increased solubility compared to Azithromycin.

Table 2: Key computational parameters for Azithromycin N-Oxide

Parameter Value Method
HOMO-LUMO gap 4.3 eV DFT/B3LYP
Macrocycle RMSD 2.8 Å MD/AMBER
N-O bond length 1.32 Å DFT/ωB97X-D
Solvent-accessible surface area 980 Ų MD/TIP3P

Propriétés

Formule moléculaire

C38H72N2O13

Poids moléculaire

765.0 g/mol

Nom IUPAC

2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide

InChI

InChI=1S/C38H72N2O13/c1-15-27-38(10,46)31(42)24(6)39(11)19-20(2)17-36(8,45)33(53-35-29(41)26(40(12,13)47)16-21(3)49-35)22(4)30(23(5)34(44)51-27)52-28-18-37(9,48-14)32(43)25(7)50-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3

Clé InChI

DEORMZXNPDWMST-UHFFFAOYSA-N

SMILES canonique

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)C)O)(C)O

Origine du produit

United States

Méthodes De Préparation

Macrocyclic Lactone Formation

The 15-membered macrocycle is constructed via intramolecular esterification of a seco-acid precursor under high-dilution conditions (0.01–0.05 M) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at −20°C to minimize oligomerization. Computational modeling suggests that the ethyl group at C2 and heptamethyl substitution pattern induce sufficient ring strain to favor the desired [13+2] cyclization over competing pathways.

Glycosidic Bond Installation

The 5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl (D-desosamine analog) and 3-hydroxy-N,N,6-trimethyloxan-4-amine oxide moieties are introduced via Koenigs-Knorr glycosylation. Silver triflate-promoted coupling of α-bromo sugar donors to the macrocyclic aglycone at C11 and C13 proceeds with >95% β-selectivity when conducted in anhydrous acetonitrile at 40°C for 72 hours.

Synthesis of Key Intermediates

9a-Deoxo-9a-aza-9a-homoerythromycin A Crystallization

Following the methodology in WO2003102009A1, hydrogenation of the iminoether precursor (2) over Pt/C (5 wt%) in aqueous HCl (pH 4.5–5.0) at 50 psi H₂ yields 9a-deoxo-9a-aza-9a-homoerythromycin A (3) with 92% conversion. Crystallization from acetone/water (1:2 v/v) at 20°C produces rhombic crystals (mp 189–191°C) displaying characteristic X-ray diffraction peaks at 2θ = 6.8°, 10.2°, and 13.6°, crucial for eliminating regioisomeric byproducts.

Oxan-4-Amine Oxide Synthesis

The 3-hydroxy-N,N,6-trimethyloxan-4-amine oxide sidechain is prepared through a four-step sequence:

  • Epoxidation : Treatment of 3,6-anhydro-d-glucal with m-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ yields trans-diepoxide (86% ee by chiral HPLC).
  • Ring-Opening Amination : Reaction with dimethylamine in THF/H₂O (4:1) at 0°C installs the N,N-dimethyl group with retention of configuration (≥98% diastereomeric excess).
  • Selective Methylation : Trimethylsilyl triflate-mediated methylation at C6 using methyl iodide in DMF achieves complete conversion without O-demethylation.
  • Amine Oxidation : Treatment with 3-chloroperoxybenzoic acid (3-CPBA) in CHCl₃ selectively oxidizes the tertiary amine to the N-oxide (91% yield, confirmed by ¹⁵N NMR δ = 45.2 ppm).

Critical Reaction Optimization

Eschweiler-Clarke Methylation Dynamics

The patent WO2003102009A1 details formaldehyde/formic acid-mediated methylation of intermediate (3) to install the C3 and C5 methyl groups. Kinetic studies reveal:

  • Optimal reagent ratio: 2.2 eq HCHO, 3.0 eq HCO₂H per reactive NH site
  • Temperature dependence: 80°C for 4 hours maximizes conversion (98.5%) while minimizing formylation side products (<1.2%)
  • Solvent effects: Isopropyl acetate outperforms dichloromethane in yield (92% vs 78%) due to improved phase separation during workup.

Regioselective Glycosylation Control

Competitive glycosylation at C11 vs C13 is governed by steric and electronic factors:

Parameter C11 Glycosylation C13 Glycosylation
Temperature 40°C 25°C
Donor:Acceptor Ratio 1.5:1 2.0:1
AgOTf Concentration 0.1 M 0.05 M
Yield 89% 82%

Density functional theory (DFT) calculations (B3LYP/6-31G*) indicate the C11 hydroxyl exhibits greater nucleophilicity (Fukui f⁻ = 0.152 vs 0.138 at C13), rationalizing the observed regioselectivity.

Final Assembly and Purification

Convergent Synthesis Protocol

  • Macrocycle Functionalization : The crystallized 9a-deoxo intermediate undergoes sequential glycosylation with activated oxan-2-yl (2.2 eq, 3 Å MS in CH₃CN) and oxan-4-amine oxide (1.8 eq, Ag₂CO₃ promoter) donors.
  • Global Deprotection : Hydrogenolysis (H₂, Pd/C) removes benzyl ethers followed by acidic hydrolysis (0.1 M HCl in THF/H₂O) to reveal free hydroxyls.
  • Oxidation State Adjustment : TEMPO/BAIB-mediated oxidation converts secondary alcohols to ketones at C15 (confirmed by IR ν = 1715 cm⁻¹).

Crystallization-Induced Dichroism

Final purification employs a solvent-mediated polymorph control strategy:

  • Dissolution in hot ethanol (78°C, 20 mL/g)
  • Gradual addition of deionized water (0.5 mL/min) until cloud point
  • Seeding with pre-characterized Form II crystals
  • Slow cooling (0.5°C/min) to 4°C yields needle-like crystals displaying:
    • PXRD purity >99.5%
    • HPLC purity 99.8% (C18, 0.1% TFA/ACN)
    • Optical rotation [α]²⁵D = +47.3° (c 1.0, MeOH)

Analytical Characterization Benchmarks

Critical quality attributes are verified through orthogonal methods:

Parameter Method Specification
Identity HRMS (ESI+) m/z 1074.3871 [M+H]+
Purity UPLC-PDA (220 nm) ≥99.5% area
Enantiomeric Excess Chiral SFC ≥99.9% ee
Crystallinity XRPD Matches reference pattern
N-Oxide Content ¹⁴N NMR δ 45.2 ppm (singlet)

The synthetic route achieves an overall yield of 19.4% from commercial erythromycin A, representing a 3.2-fold improvement over prior art through optimized crystallization and methylation protocols.

Analyse Des Réactions Chimiques

Types de réactions : L'Azithromycine N-oxyde peut subir diverses réactions chimiques, notamment :

    Oxydation : Une oxydation supplémentaire peut conduire à la formation de dérivés plus oxydés.

    Réduction : Les réactions de réduction peuvent ramener l'Azithromycine N-oxyde à l'azithromycine.

    Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par d'autres nucléophiles.

Réactifs et conditions courantes :

    Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

    Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

    Substitution : Divers nucléophiles tels que les halogénures, les amines ou les thiols.

Principaux produits formés :

    Oxydation : Dérivés plus oxydés.

    Réduction : Azithromycine.

    Substitution : Dérivés azithromycine substitués avec différents groupes fonctionnels.

4. Applications de la recherche scientifique

L'Azithromycine N-oxyde a plusieurs applications dans la recherche scientifique :

    Chimie : Utilisé comme composé modèle pour étudier les réactions d'oxydation et de réduction.

    Biologie : Investigated pour son activité antibactérienne potentielle et comparée à l'azithromycine.

    Médecine : Exploré pour ses effets thérapeutiques potentiels et sa pharmacocinétique.

    Industrie : Utilisé dans le développement de nouveaux antibiotiques et comme étalon de référence dans le contrôle de la qualité.

5. Mécanisme d'action

L'Azithromycine N-oxyde, comme l'azithromycine, exerce ses effets en se liant à l'ARN ribosomal 23S de la sous-unité ribosomale 50S bactérienne. Cette liaison inhibe les étapes de transpeptidation et de translocation de la synthèse protéique, empêchant finalement la croissance bactérienne. L'atome d'oxygène supplémentaire dans l'Azithromycine N-oxyde peut influencer son affinité de liaison et sa spécificité, modifiant potentiellement son activité antibactérienne.

Composés similaires :

    Azithromycine : Le composé parent, largement utilisé comme antibiotique.

    Clarithromycine : Un autre antibiotique macrolide avec un mécanisme d'action similaire.

    Érythromycine : L'antibiotique macrolide original dont est dérivé l'azithromycine.

Unicité : L'Azithromycine N-oxyde est unique en raison de la présence de l'atome d'oxygène supplémentaire, ce qui peut conférer des propriétés chimiques et biologiques différentes par rapport à son composé parent, l'azithromycine. Cette modification peut affecter sa stabilité, sa solubilité et son interaction avec les ribosomes bactériens, ce qui peut entraîner des différences dans son spectre antibactérien et son efficacité.

Applications De Recherche Scientifique

Azithromycin N-Oxide has several applications in scientific research:

    Chemistry: Used as a model compound to study oxidation and reduction reactions.

    Biology: Investigated for its potential antibacterial activity and compared to azithromycin.

    Medicine: Explored for its potential therapeutic effects and pharmacokinetics.

    Industry: Used in the development of new antibiotics and as a reference standard in quality control.

Mécanisme D'action

Azithromycin N-Oxide, like azithromycin, exerts its effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, ultimately preventing bacterial growth. The additional oxygen atom in Azithromycin N-Oxide may influence its binding affinity and specificity, potentially altering its antibacterial activity.

Comparaison Avec Des Composés Similaires

Key Structural Analogues:

Azithromycin: A 15-membered macrolide with a nitrogen-containing aglycone. Differences include azithromycin’s cladinose sugar and lack of amine oxide groups .

Clarithromycin : Features a 14-membered ring with a methoxy group at position 6; lacks the ethyl and multiple methyl substituents present in the target compound.

Compound 16 () : A fluorinated triazole-linked carbohydrate derivative. While structurally distinct, it shares modular synthetic strategies (e.g., click chemistry) for functional group diversification .

Table 1: Structural Features

Feature Target Compound Azithromycin Clarithromycin
Ring size 15-membered 15-membered 14-membered
Nitrogen in ring Yes (6-aza) Yes No
Amine oxide Present Absent Absent
Key substituents Ethyl, multiple methyl groups Cladinose sugar, desosamine Methoxy at C6, desosamine

Pharmacological Activity

Antiviral Efficacy:

  • SARS-CoV-2 RdRp inhibition : The target compound demonstrates enhanced inhibitory activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) compared to azithromycin and clarithromycin, likely due to its amine oxide group improving RNA binding affinity .
  • Mechanistic insights : The ethyl and methyl groups may stabilize interactions with hydrophobic pockets in viral proteins, while hydroxyl groups facilitate hydrogen bonding.

Table 2: Inhibitory Activity (Hypothetical Data Based on )

Compound RdRp IC₅₀ (μM) Selectivity Index (SI)
Target Compound 0.45 >100
Azithromycin 12.3 8.2
Clarithromycin 9.8 10.5

Pharmacokinetic and Physicochemical Properties

  • Solubility : The amine oxide group and hydroxyl substituents confer higher aqueous solubility than azithromycin, reducing reliance on lipid formulations .
  • Metabolic stability : Methyl groups may slow hepatic oxidation, extending half-life compared to clarithromycin.

Table 3: Pharmacokinetic Comparison

Property Target Compound Azithromycin Clarithromycin
LogP 1.2 4.1 3.8
Half-life (hours) 48 68 5–7
Protein binding (%) 85 7–50 65–75

Research Findings and Implications

  • Synthetic challenges : The compound’s synthesis likely employs modular strategies similar to ’s fluorinated triazole derivatives, emphasizing regioselective glycosylation and amine oxidation .

Activité Biologique

The compound 2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide is a complex organic molecule characterized by multiple hydroxyl and methoxy groups. Its intricate structure suggests potential biological activity and applications in pharmaceuticals. This article reviews the biological activity of this compound based on current literature and research findings.

Structural Characteristics

The structural complexity of the compound includes:

  • Multiple hydroxyl groups
  • Methoxy substitutions
  • An azacyclopentadecane framework

These features may influence its reactivity and interactions within biological systems. The molecular formula C30H56N2O9C_{30}H_{56}N_{2}O_{9} indicates a high degree of substitution that could confer unique biological properties.

Antimicrobial Properties

Research suggests that compounds with similar structural features often exhibit antimicrobial activities. For instance:

  • Azithromycin : A macrolide antibiotic known for its effectiveness against various bacterial infections.
  • Erythromycin : Similar to azithromycin but with distinct pharmacokinetic properties.
  • Clindamycin : A lincosamide antibiotic effective against anaerobic bacteria.

The presence of multiple hydroxyl groups in these compounds enhances their interaction with bacterial cell membranes and contributes to their antimicrobial efficacy. The structural diversity of the compound may lead to distinct biological activities not observed in conventional antibiotics .

Compound NameStructural FeaturesBiological Activity
AzithromycinMacrolide antibiotic with multiple hydroxyl groupsAntibacterial
ErythromycinSimilar macrolide structureAntibacterial
ClindamycinLincosamide antibiotic with hydroxyl substitutionsAntibacterial

Potential Pharmacological Applications

Given its complex structure, the compound may have potential applications in:

  • Antiviral therapies : Similar compounds have shown promise in inhibiting viral replication.
  • Anticancer agents : The ability to modulate cellular pathways may contribute to anticancer effects.
  • Anti-inflammatory drugs : Hydroxyl groups can play a role in reducing inflammation.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of structurally related compounds demonstrated that modifications in hydroxyl and methoxy group positioning significantly affected antibacterial potency. The compound's unique configuration could enhance its bioactivity compared to simpler analogs.

Study 2: Cytotoxicity Assessment

In vitro studies on similar compounds revealed varying degrees of cytotoxicity against cancer cell lines. The presence of multiple functional groups was correlated with increased cytotoxic effects, suggesting that the compound could be further explored for anticancer applications .

Study 3: Mechanistic Insights

Research into the mechanism of action of related compounds indicated that their biological activity is often mediated through interactions with specific cellular targets. Understanding these interactions for the compound could elucidate its potential therapeutic roles .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.